molecular formula C13H13N3O2 B8705833 N-benzyl-N-methyl-3-nitropyridin-2-amine

N-benzyl-N-methyl-3-nitropyridin-2-amine

Cat. No.: B8705833
M. Wt: 243.26 g/mol
InChI Key: NCWDGZCMLBIBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol. As a nitropyridine derivative, it serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The presence of both a nitro group and a tertiary amine on the pyridine ring makes it a versatile precursor for the synthesis of more complex molecules, particularly through reduction and functional group interconversion chemistry seen in related compounds . Researchers utilize this compound and its analogues in the exploration of new pharmaceutical agents, where the nitropyridine core is a common scaffold. The structural motif of N-benzyl-N-methylamine is frequently employed in medicinal chemistry to fine-tune the properties of lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-benzyl-N-methyl-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O2/c1-15(10-11-6-3-2-4-7-11)13-12(16(17)18)8-5-9-14-13/h2-9H,10H2,1H3

InChI Key

NCWDGZCMLBIBJE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methyl-3-nitropyridin-2-amine has shown potential as an inhibitor in medicinal chemistry. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

1.1. Inhibition Studies

Research indicates that derivatives of nitropyridine compounds can serve as effective inhibitors of enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in prostaglandin metabolism. Inhibition of this enzyme can lead to increased levels of prostaglandins, which may have therapeutic implications in conditions like inflammation and cancer .

Antitumor Activity

The compound's potential as an antitumor agent is significant. Studies have suggested that similar nitropyridine derivatives exhibit activity against various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

2.1. Case Studies

In a study involving protein arginine methyltransferase 5 (PRMT5) inhibitors, compounds structurally related to this compound showed promise in reducing tumor burden in preclinical models. The inhibition of PRMT5 is associated with epigenetic regulation of gene expression, providing a novel approach to cancer therapy .

Synthesis and Functionalization

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through the reaction of 3-nitrobenzaldehyde with various amines under controlled conditions, which is crucial for its application in drug development.

3.1. Reaction Mechanisms

The preparation typically involves:

  • Reaction with benzyl halides in the presence of bases.
  • Use of solvents like methanol or DMF to facilitate the reaction at elevated temperatures .

Pharmacological Potential

This compound's pharmacological profile suggests it may modulate various biological pathways, making it a candidate for further investigation in drug discovery.

4.1. Neuropharmacology

Research into similar compounds has highlighted their ability to cross the blood-brain barrier (BBB), which is essential for developing treatments for neurological disorders . The potential neuroprotective effects could be explored further in the context of diseases such as Alzheimer's or Parkinson's.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibitor of 15-PGDH; potential for anti-inflammatory therapies
Antitumor ActivityTargeting PRMT5; reduction of tumor burden in preclinical studies
SynthesisOptimized reactions for higher yields; use of specific solvents
Pharmacological PotentialModulation of biological pathways; potential neuropharmacological effects

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key pyridine-based amines with structural similarities to N-benzyl-N-methyl-3-nitropyridin-2-amine :

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
This compound C₁₃H₁₃N₃O₂ -NO₂ (3), -N(CH₃)(CH₂C₆H₅) (2) 255.27 Intermediate for imidazopyridinones
N,N-Dimethyl-3-nitropyridin-2-amine C₇H₉N₃O₂ -NO₂ (3), -N(CH₃)₂ (2) 167.17 Potential ligand or small-molecule scaffold
N-Methyl-3-nitropyridin-4-amine C₆H₇N₃O₂ -NO₂ (3), -NHCH₃ (4) 153.14 High structural similarity; uncharacterized
N-Benzyl-N-(2-chloro-3-pyridinyl)amine C₁₂H₁₁ClN₂ -Cl (3), -N(CH₂C₆H₅) (2) 218.68 Agrochemical intermediate
N,N-Dimethyl-2-nitropyridin-3-amine C₇H₉N₃O₂ -NO₂ (2), -N(CH₃)₂ (3) 167.17 Electronic effects differ due to nitro position

Key Structural and Reactivity Differences

  • Nitro Group Position : The nitro group at the 3-position (as in the target compound) vs. 2-position (e.g., N,N-Dimethyl-2-nitropyridin-3-amine ) alters electronic distribution, affecting reactivity in reduction or nucleophilic substitution reactions .
  • Amino Substituents: Benzyl-methyl amine groups enhance steric bulk and lipophilicity compared to dimethylamine variants, influencing solubility and biological membrane penetration .
  • Halogen vs. Nitro : In N-benzyl-N-(2-chloro-3-pyridinyl)amine , the chloro substituent at position 3 offers distinct reactivity (e.g., Suzuki coupling) compared to nitro groups, which are redox-active .

Research Findings and Data Gaps

  • Reactivity : The nitro group in the target compound facilitates reduction to amines, enabling access to diamines for heterocycle synthesis, a feature less explored in chloro-substituted analogs .
  • Toxicity : Nitropyridine derivatives often exhibit moderate toxicity (e.g., irritancy), but specific safety data for This compound remain undocumented .
  • Structural Insights : X-ray crystallography data for related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) confirm the importance of hydrogen-bonding networks, though such analyses are lacking for the target compound .

Q & A

Q. What are the recommended synthetic methodologies for N-benzyl-N-methyl-3-nitropyridin-2-amine?

Methodological Answer: The compound can be synthesized via reductive amination , leveraging catalytic hydrogenation with a Pd/NiO catalyst under H₂ atmosphere. For example, a protocol adapted from similar nitro-pyridine amines involves:

  • Reacting 3-nitropyridin-2-amine with benzaldehyde and methylamine in a 1:1.2:1.5 molar ratio.
  • Using 1.1 wt% Pd/NiO (20 mg catalyst per 100 mg substrate) at 25–50°C for 10–12 hours .
  • Purification via filtration and solvent evaporation, yielding >85% isolated product.
    Alternative methods include microwave-assisted coupling of halopyridines with benzyl-methylamine derivatives .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

  • Structural Confirmation : Use ¹H NMR (400 MHz, CDCl₃) to verify substituent positions (e.g., nitro group at C3, benzyl and methyl groups on the amine). Expected shifts:
    • Pyridine protons: δ 8.2–8.5 ppm (C4-H, C5-H).
    • Benzyl protons: δ 4.5–4.8 ppm (N-CH₂-Ph).
    • Methylamine protons: δ 2.8–3.1 ppm (N-CH₃) .
  • Crystallography : Refine single-crystal X-ray data using SHELXL for bond-length/angle validation .
  • Purity Analysis : Employ HPLC-MS to detect impurities (e.g., unreacted amines or nitro-reduction byproducts) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use P95 respirators (US) or ABEK-P2 filters (EU) to avoid inhalation. Wear nitrile gloves and chemical-resistant lab coats .
  • Environmental Controls : Work in a fume hood with HEPA filtration. Avoid drainage disposal due to potential aquatic toxicity .
  • Toxicology : Although carcinogenicity is unconfirmed, treat as a potential mutagen based on structural analogs. Conduct Ames tests for mutagenicity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

Methodological Answer:

  • Parameter Screening : Use a DoE (Design of Experiments) approach to test variables:
    • Catalyst loading (10–30 mg Pd/NiO per 100 mg substrate).
    • H₂ pressure (1–3 atm).
    • Solvent polarity (e.g., ethanol vs. THF) .
  • Byproduct Mitigation : Monitor nitro-group reduction (a common side reaction) via in situ IR spectroscopy (NO₂ stretch at ~1520 cm⁻¹). Add scavengers like acetic anhydride to trap reactive intermediates .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR data with 13C DEPT-135 and HSQC to assign ambiguous signals. For crystallographic disagreements, reprocess data using ORTEP-III to refine thermal ellipsoids and occupancy factors .
  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or compare with experimental data .

Q. What computational tools are suitable for modeling this compound’s reactivity or stability?

Methodological Answer:

  • Reactivity Prediction : Use Gaussian 16 or ORCA to simulate nitro-group reduction pathways or amine alkylation kinetics.
  • Molecular Dynamics (MD) : Model solvation effects (e.g., in DMSO or water) with AMBER or GROMACS to assess hydrolytic stability .

Q. How can researchers assess the stability of the nitro group under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies :
    • Incubate the compound at 40–60°C in buffers (pH 1–13) for 24–72 hours.
    • Monitor degradation via HPLC-UV (λ = 254 nm) or LC-HRMS to detect nitro-to-amine reduction products .
  • Kinetic Analysis : Calculate degradation rate constants (k) using the Arrhenius equation to predict shelf life .

Q. What strategies mitigate the risk of nitrosamine formation during synthesis or storage?

Methodological Answer:

  • Process Controls : Avoid nitrosating agents (e.g., nitrites) in reagents/solvents. Use ascorbic acid as a nitrosamine scavenger .
  • Analytical Monitoring : Employ GC-MS/MS with MRM (multiple reaction monitoring) to detect trace nitrosamines (LOQ < 10 ppb) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.